Ethyl retinoate

Descripción general

Descripción

Ethyl retinoate is a derivative of retinoic acid, a compound related to vitamin A. It is synthesized by esterifying retinoic acid with ethanol. This compound is known for its applications in skincare and dermatology, particularly for its anti-aging and skin renewal properties. This compound is valued for its ability to promote cell turnover and improve skin texture.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl retinoate can be synthesized through the esterification of retinoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of retinoic acid to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with reflux condensers to maintain the reaction temperature and ensure efficient conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Hydrolysis and Stability

Ethyl retinoate undergoes pH-dependent hydrolysis:

Base Hydrolysis

Acid Hydrolysis

Retinoyl-CoA Ligase Activity

| Additive | This compound Yield (nmol) |

|---|---|

| CoA + ATP | 10.12 ± 0.14 |

| Control (no additives) | 1.98 ± 0.06 |

Data from rat liver microsomes

Derivatization Reactions

This compound serves as a precursor for bioactive derivatives:

Nicotinamide Conjugates

-

Example : 2-(Nicotinamido)-ethyl retinoate synthesized via carbodiimide-mediated coupling .

-

Conditions : Retinoic acid, hydroxyethylnicotinamide, and 4,6-tri-n-propyl-2,4,6-trioxo-1,3,5,2,4,6-trioxa-triphosphorinane in ethyl acetate .

HPLC Retention Data

| Compound | Retention Time (min) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| This compound | 17.45 ± 0.04 | 49,260 |

| All-trans-retinoic acid | 8.84 ± 0.04 | 45,300 |

Method: Reversed-phase C18 column, 1.2 mL/min flow rate

GC/MS Identification

Thermodynamic and Catalytic Insights

Aplicaciones Científicas De Investigación

Anti-Aging Properties

Ethyl retinoate has been identified as a potent agent for skin rejuvenation. It exhibits less toxicity compared to other retinoids like retinol and retinoic acid while maintaining stability under light and heat conditions. Studies indicate that it promotes collagen synthesis at low concentrations, making it suitable for use in various topical formulations such as creams and serums for anti-aging purposes .

Treatment of Photodamage

A significant application of this compound is in the treatment of photodamage caused by UV exposure. A clinical study demonstrated that formulations containing ethyl lactyl retinoate (a conjugate of this compound) effectively improved skin conditions associated with moderate-to-severe photodamage. Participants showed significant improvements in skin dryness, dyschromia, and overall appearance after eight weeks of treatment .

Acne Treatment

Retinoids, including this compound, are widely used for the treatment of acne vulgaris. Their ability to normalize cellular differentiation and reduce keratinization helps prevent clogged pores, thus reducing acne lesions . this compound's lower irritation profile compared to traditional retinoids makes it an attractive option for patients with sensitive skin.

Comparative Efficacy

To better understand the advantages of this compound over other retinoids, a comparative analysis is presented below:

| Property | This compound | Retinol | Retinoic Acid |

|---|---|---|---|

| Toxicity | Lower | Moderate | Higher |

| Stability | High | Moderate | Low |

| Collagen Synthesis | Effective at low doses | Requires higher doses | Effective |

| Irritation Potential | Low | Moderate to High | High |

Clinical Trial on Photodamage

In a randomized clinical trial involving 25 women aged 54 years on average, participants used a regimen including ethyl lactyl retinoate alongside alpha hydroxy acids. Results indicated statistically significant improvements in photodamage markers such as dryness and overall skin appearance after eight weeks .

Acne Treatment Efficacy

A study examining the effects of this compound on acne patients revealed that subjects experienced a marked reduction in acne lesions with minimal side effects compared to traditional treatments . This supports the compound's role as an effective therapeutic agent for acne management.

Mecanismo De Acción

Ethyl retinoate exerts its effects by binding to retinoic acid receptors (RARs) in the skin. These receptors are part of the nuclear receptor family and regulate gene expression. Upon binding to RARs, this compound modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis. This leads to increased cell turnover and improved skin texture.

Comparación Con Compuestos Similares

Retinoic Acid: The active form of vitamin A, known for its potent effects on skin renewal.

Retinol: A precursor to retinoic acid, commonly used in skincare products.

Retinyl Palmitate: An ester of retinol and palmitic acid, used for its stability and mild effects.

Uniqueness of Ethyl Retinoate: this compound is unique due to its balanced properties. It offers the benefits of retinoic acid but with reduced irritation, making it suitable for sensitive skin. Additionally, its ester form provides stability, enhancing its shelf life in cosmetic formulations.

This compound stands out as a versatile compound with significant applications in skincare, medicine, and scientific research. Its ability to promote cell turnover and improve skin texture makes it a valuable ingredient in various dermatological and cosmetic products.

Actividad Biológica

Ethyl retinoate is a synthetic derivative of retinoic acid, known for its diverse biological activities, particularly in dermatological applications. This compound has garnered attention for its potential therapeutic benefits, including anti-aging properties, photodamage repair, and anti-cancer effects. This article synthesizes existing research on the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Cellular Differentiation : this compound promotes normal differentiation of skin cells, which is crucial for maintaining healthy skin and preventing disorders associated with abnormal cell proliferation.

- Collagen Production : The compound stimulates fibroblast activity, leading to increased collagen synthesis. This is essential for skin elasticity and firmness.

- Regulation of Cellular Metabolism : this compound influences metabolic pathways in skin cells, enhancing cellular turnover and normalizing melanocyte function, which can help in managing hyperpigmentation.

- Immunomodulation : The compound has been shown to modulate immune responses in the skin, potentially reducing inflammation and improving overall skin health.

Clinical Efficacy

Research studies have demonstrated the effectiveness of this compound in various clinical settings:

Case Studies

- Anti-Aging Effects : A clinical study involving a regimen that included this compound reported significant improvements in fine lines and wrinkles after eight weeks of treatment. The study showed an overall global improvement of 72.8% across various criteria including stinging, erythema, and dryness (p < 0.001) .

- Photodamage Repair : Another study evaluated the tolerability and efficacy of an ethyl lactyl retinoate formulation (a double conjugate combining alpha hydroxy acids with retinoids). Results indicated that this formulation effectively improved signs of photodamage while minimizing irritation commonly associated with traditional retinoids .

- Antitumor Activity : Research investigating the antiproliferative effects of this compound derivatives on cancer cell lines found that certain analogs exhibited selective cytotoxicity against glioma cells while sparing normal neurons. This suggests potential applications in cancer therapeutics .

Comparative Analysis

The following table summarizes the biological activities and outcomes associated with this compound compared to other related compounds:

Safety Profile

The safety profile of this compound has been assessed in various studies:

- Irritation Potential : this compound has been noted to cause less irritation compared to traditional retinoids, making it a favorable option for sensitive skin types .

- Toxicity Studies : Acute toxicity studies in animal models indicated that high doses did not result in systemic toxicity or significant adverse effects .

Propiedades

IUPAC Name |

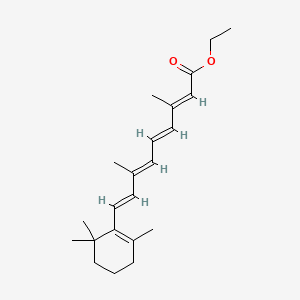

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELWYCSDHIFMOP-NBIQJRODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192270 | |

| Record name | Ethyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3899-20-5 | |

| Record name | Ethyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003899205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.